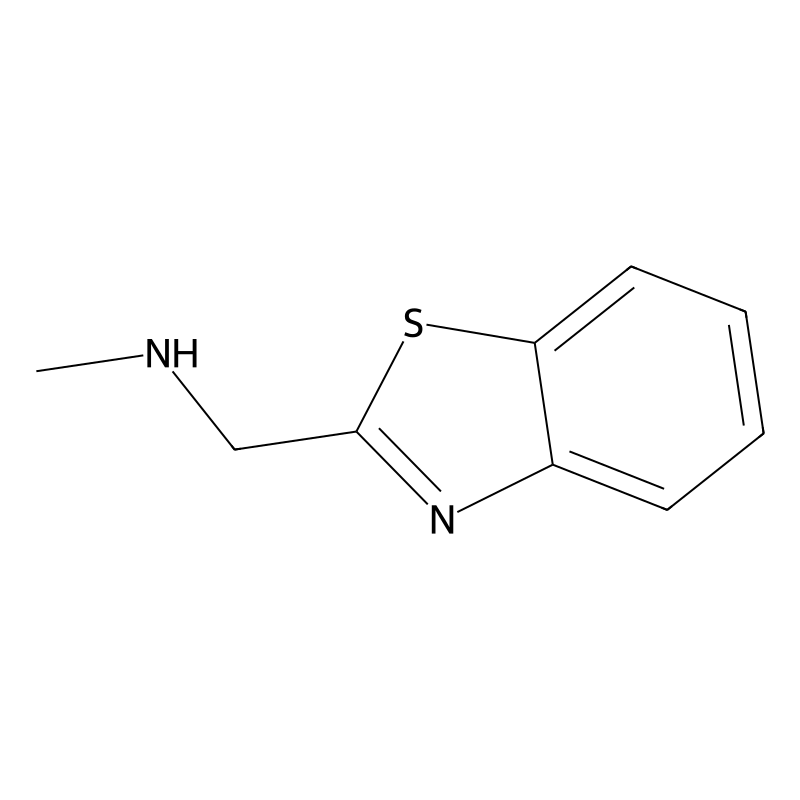Benzothiazol-2-ylmethyl-methyl-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pharmaceutical Chemistry
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They have been used in the development of various drugs with anti-cancer , anti-bacterial , anti-tuberculosis , anti-diabetic , and anti-inflammatory properties , among others.
Green Chemistry
Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported . These advances involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Industrial Applications
Benzothiazoles are also used in various industrial applications. For instance, 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates . They are also used as electrophosphorescent emitter in OLEDs .
Synthetic Chemistry
Benzothiazole can serve as unique and versatile scaffolds, especially in synthetic and pharmaceutical chemistry . Many scientists have developed a wide range of methodologies for the synthesis of the 2-substituted benzothiazole nucleus and its derivatives using different types of catalysts to improve the selectivity, purity, and yield of the products .
Anti-microbial Applications
The benzothiazole moiety plays an important role in chemistry and is also present in a variety of biologically active applications such as anti-microbial . It has been found to be more powerful than the standard medicines Ethambutol, Ciprofloxacin, and Pyrazinamide .
Fluorescent Probes
2- (benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities . They are used in bacterial detection , DNG gyrase inhibitors , anti-tumor , anti-melanogenesis , anti-proliferative , anti-tumor imaging agents , and as fluorescent probes for analyte detection .
Anti-cancer Applications
Benzothiazole derivatives have been found to possess significant anti-cancer properties . They have been used in the development of various drugs with anti-cancer properties .
Anti-tuberculosis Applications
The benzothiazole moiety has been found to be more powerful than the standard medicines Ethambutol, Ciprofloxacin, and Pyrazinamide in treating tuberculosis .
Anti-diabetic Applications
Benzothiazole derivatives have been found to possess significant anti-diabetic properties . They have been used in the development of various drugs with anti-diabetic properties .
Anti-inflammatory Applications
Benzothiazole derivatives have been found to possess significant anti-inflammatory properties . They have been used in the development of various drugs with anti-inflammatory properties .
Anti-convulsant Applications
Benzothiazole derivatives have been found to possess significant anti-convulsant properties . They have been used in the development of various drugs with anti-convulsant properties .
Anti-viral Applications
Benzothiazole derivatives have been found to possess significant anti-viral properties . They have been used in the development of various drugs with anti-viral properties .
Benzothiazol-2-ylmethyl-methyl-amine is a chemical compound characterized by its unique structure, which includes a benzothiazole moiety linked to a methyl amine group. Its molecular formula is and it features a benzothiazole ring, known for its diverse biological activities, attached to a methylamine group. This compound is of interest in medicinal chemistry due to its potential therapeutic applications and its role in various
- Alkylation Reactions: The amine group can react with alkyl halides to form substituted derivatives.
- Acylation Reactions: The amine can be acylated to produce amides, which may enhance biological activity.
- Condensation Reactions: It can form Schiff bases when reacted with aldehydes or ketones, potentially leading to compounds with enhanced pharmacological properties.
These reactions are crucial for modifying the compound to explore structure-activity relationships and optimize its efficacy in biological applications.
Benzothiazol-2-ylmethyl-methyl-amine exhibits significant biological activities, particularly in the realm of antimicrobial and antiviral properties. Studies have shown that derivatives of benzothiazole compounds can inhibit various pathogens, including:
- Viruses: Some derivatives have shown inhibitory activity against viruses such as MERS-CoV, indicating potential as antiviral agents .
- Bacteria: Compounds containing the benzothiazole structure have demonstrated anti-virulence effects against Pseudomonas aeruginosa, reducing motility and toxin production .
The biological activity is often linked to the presence of the benzothiazole moiety, which plays a pivotal role in the interaction with biological targets.
The synthesis of Benzothiazol-2-ylmethyl-methyl-amine can be achieved through various methods, including:
- Condensation Reactions: Typically involves the reaction of benzothiazole derivatives with formaldehyde and methylamine under acidic conditions.
- Substitution Reactions: Starting from 2-aminobenzothiazole, alkylation with methyl halides can yield the desired compound.
- Hybridization Approaches: Combining benzothiazole with other pharmacophores through strategic synthetic routes enhances biological activity .
These methods allow for the modification of the compound's structure, facilitating the development of analogs with improved properties.
Benzothiazol-2-ylmethyl-methyl-amine has potential applications in various fields:
- Pharmaceuticals: Its derivatives are being explored as potential drugs for treating viral infections and bacterial infections.
- Agricultural Chemicals: Compounds based on benzothiazole structures are investigated for their fungicidal properties.
- Materials Science: The unique properties of benzothiazoles make them suitable for use in developing new materials with specific electronic or optical characteristics.
Interaction studies involving Benzothiazol-2-ylmethyl-methyl-amine focus on its binding affinity to various biological targets, including enzymes and receptors. These studies often employ techniques like molecular docking and biochemical assays to assess:
- Binding Mechanisms: Understanding how the compound interacts at a molecular level with proteins or nucleic acids.
- Structure-Activity Relationships: Evaluating how modifications to the compound's structure affect its biological activity.
Such studies are essential for optimizing the pharmacological profiles of benzothiazole-based compounds.
Benzothiazol-2-ylmethyl-methyl-amine shares structural similarities with several other compounds that also contain benzothiazole moieties. Here are some notable examples:
Benzothiazol-2-ylmethyl-methyl-amine stands out due to its specific combination of a methyl amine group and the benzothiazole ring, which enhances its biological activities compared to simpler derivatives.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








